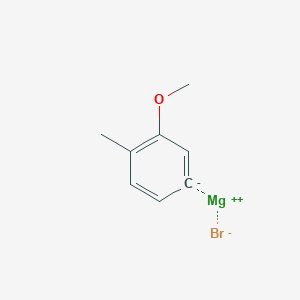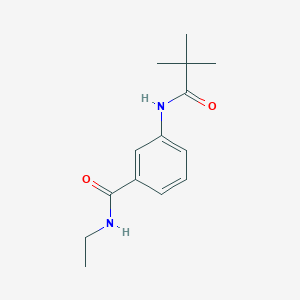
3-(3-Methylphenyl)-2-propenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)-2-propenylzinc iodide is an organozinc compound that is used in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their reactivity and are often used in cross-coupling reactions to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
3-(3-Methylphenyl)-2-propenylzinc iodide can be synthesized through the reaction of 3-(3-Methylphenyl)-2-propenyl bromide with zinc in the presence of iodine. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis method. This would include optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be considered to improve efficiency and safety.
化学反応の分析
Types of Reactions
3-(3-Methylphenyl)-2-propenylzinc iodide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or alcohol.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products Formed
Oxidation: 3-(3-Methylphenyl)-2-propenone or 3-(3-Methylphenyl)-2-propenol.
Reduction: 3-(3-Methylphenyl)-2-propene.
Substitution: Various substituted alkenes depending on the coupling partner.
科学的研究の応用
3-(3-Methylphenyl)-2-propenylzinc iodide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Can be used to modify biological molecules for research purposes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
作用機序
The mechanism of action of 3-(3-Methylphenyl)-2-propenylzinc iodide involves the formation of a carbon-zinc bond, which is highly reactive. This reactivity allows it to participate in various chemical reactions, such as cross-coupling, where it forms new carbon-carbon bonds. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in other molecules.
類似化合物との比較
Similar Compounds
3-(3-Methylphenyl)-2-propenylmagnesium bromide: Another organometallic compound with similar reactivity but contains a magnesium atom instead of zinc.
3-(3-Methylphenyl)-2-propenyl lithium: Contains a lithium atom and is more reactive than the zinc compound.
3-(3-Methylphenyl)-2-propenyl copper: Contains a copper atom and is used in different types of coupling reactions.
Uniqueness
3-(3-Methylphenyl)-2-propenylzinc iodide is unique due to its moderate reactivity, which makes it easier to handle compared to its lithium and magnesium counterparts. It also offers a good balance between reactivity and stability, making it suitable for a wide range of synthetic applications.
特性
分子式 |
C10H11IZn |
|---|---|
分子量 |
323.5 g/mol |
IUPAC名 |
iodozinc(1+);1-methyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11.HI.Zn/c1-3-5-10-7-4-6-9(2)8-10;;/h4,6-8H,1,5H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
XRWGYQJKYWCZHH-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC=C1)C[C-]=C.[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
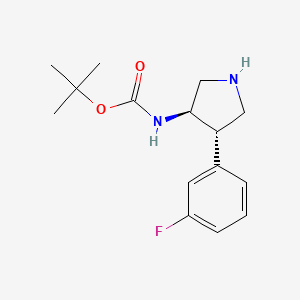
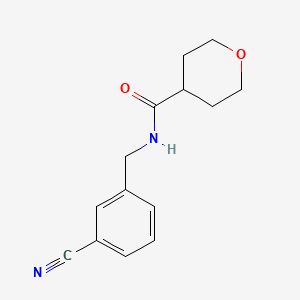
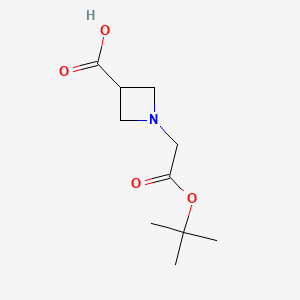
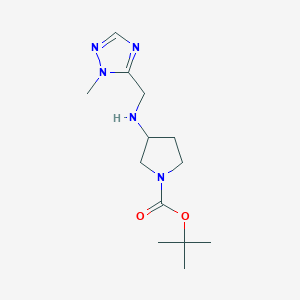

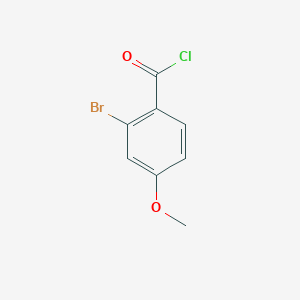
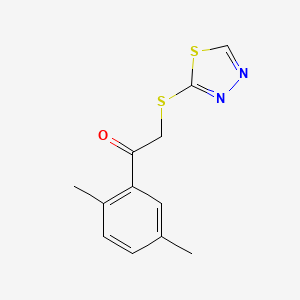
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
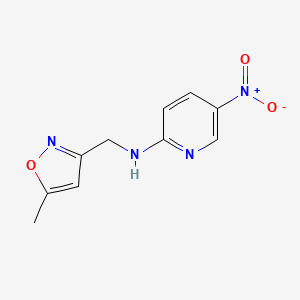
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
